tert-butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-10-6-8-18(9-10)12-11(15)5-4-7-16-12/h4-5,7,10H,6,8-9,15H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNCUPCZXWQXQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction with the pyrrolidine intermediate.
Attachment of the tert-Butyl Carbamate Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-(3-aminopyridin-2-yl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional uniqueness is highlighted through comparisons with similar molecules. Key differences in substituents, stereochemistry, and physicochemical properties are summarized below.
Structural Variations and Substituent Effects
Table 1: Comparison of Key Structural Features
*Assumed based on similar analogs.
Key Observations:
Amino vs. 5-Bromopyridin-2-yl () introduces steric bulk and reactivity for Suzuki-Miyaura couplings, making it valuable in iterative synthesis .
Electron-Withdrawing vs. 2-Methoxyphenyl () provides electron-donating effects, improving membrane permeability but reducing solubility .
Stereochemical Considerations :
- The (R) configuration in analogs like (R)-tert-butyl N-[1-(pyrimidin-2-yl)pyrrolidin-3-yl]carbamate () can dictate enantioselective binding to biological targets, a critical factor in drug efficacy .
Biological Activity
tert-butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C14H22N4O2
- Molecular Weight : 278.35 g/mol
- CAS Number : 1233860-19-9
The compound's biological activity is primarily attributed to its interaction with specific protein targets involved in various signaling pathways. Research indicates that it may act as an inhibitor of certain kinases, which are crucial in cell signaling and proliferation. The presence of the pyridine and pyrrolidine moieties suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structures have shown efficacy in inhibiting protein tyrosine kinases associated with cancer progression, such as PDGFRA and KIT . These kinases are often mutated in various cancers, leading to uncontrolled cell growth.
Neuroprotective Effects
Research has also suggested that derivatives of this compound may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems. The amino group on the pyridine ring can facilitate interactions with receptors involved in neuroprotection and synaptic plasticity .
Study 1: Inhibition of Kinase Activity
A study conducted on a series of pyrrolidine derivatives demonstrated that certain compounds could inhibit the activity of mutant forms of PDGFRA with IC50 values in the subnanomolar range. This suggests that this compound might share similar inhibitory properties .
Study 2: Neuroprotective Assay
In a neuroprotective assay using mouse splenocytes, a related compound was able to rescue immune cells from apoptosis induced by recombinant PD-L1 interactions, achieving a rescue rate of 92% at a concentration of 100 nM . This indicates potential applications in neurodegenerative diseases where PD-L1 plays a significant role.
Research Findings Summary Table
| Study | Compound | Target | IC50 Value | Effect |
|---|---|---|---|---|
| Study 1 | Pyrrolidine Derivative | PDGFRA | Subnanomolar | Inhibition of cancer cell proliferation |
| Study 2 | Related Compound | PD-L1 | 100 nM | Neuroprotection in immune cells |
Q & A
Basic: What are the recommended synthetic routes for preparing tert-butyl N-[1-(3-aminopyridin-2-yl)pyrrolidin-3-yl]carbamate?
Methodological Answer:
The synthesis typically involves:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in DCM) .
Coupling Reactions : React the Boc-protected pyrrolidine with 3-aminopyridine derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
Deprotection/Purification : Use TFA for Boc deprotection, followed by column chromatography (silica gel, eluent: EtOAc/hexane) to isolate the product .
Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-substitution.
Basic: How can researchers validate the purity and structural integrity of this compound?
Methodological Answer:
Employ a multi-technique approach:
- NMR Spectroscopy : Confirm regiochemistry using ¹H/¹³C NMR (e.g., pyrrolidine ring protons at δ 1.4–3.5 ppm; pyridine protons at δ 6.5–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₂₃N₃O₂: calc. 289.18) .
- X-ray Crystallography : Resolve ambiguity in stereochemistry using SHELXL for refinement .
Advanced: How can conflicting NMR and X-ray crystallography data be resolved for this compound?
Methodological Answer:
Contradictions may arise from:
- Dynamic Effects : Conformational flexibility in solution (NMR) vs. static crystal packing (X-ray). Use variable-temperature NMR to assess exchange broadening .
- Enantiomeric Purity : If unresolved stereocenters exist, employ chiral HPLC (e.g., Chiralpak IA column) or compare experimental X-ray data with computed ORTEP diagrams .
- Hydrogen Bonding : Analyze intermolecular interactions in the crystal lattice using graph-set notation (e.g., Etter’s rules) to explain discrepancies .
Advanced: What strategies optimize the stereochemical control during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use enantiopure pyrrolidine precursors (e.g., (3R)-pyrrolidin-3-yl derivatives) to direct stereochemistry .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for pyridine functionalization .
- DOE (Design of Experiments) : Vary solvents (e.g., THF vs. DMF) and temperatures to maximize diastereomeric excess (monitored via chiral LC-MS) .
Advanced: How does hydrogen bonding influence the crystal packing of this compound?
Methodological Answer:
- Graph-Set Analysis : Identify motifs like D (donor)-A (acceptor) patterns. For example, N–H···O hydrogen bonds between the carbamate group and pyridine nitrogen form R₂²(8) rings .
- Thermal Stability : Correlate melting points (DSC data) with hydrogen-bond density. Stronger networks increase thermal resistance .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Moisture Sensitivity : Store under inert gas (Ar/N₂) at −20°C due to Boc group hydrolysis in humid conditions .
- Light Sensitivity : Protect from UV light to prevent pyridine ring degradation (validate via accelerated stability studies using HPLC) .
Advanced: How is this compound utilized as a building block in medicinal chemistry?
Methodological Answer:
- Target Applications :
- Derivatization : Introduce substituents via pyridine C–H activation (e.g., Pd-catalyzed arylation) .
Advanced: How to address low yields in the final coupling step?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
